lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system in combination with an air-stable nickel(II) precatalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis and allow for the recycling of solvents .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Uniqueness
Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is unique due to its specific combination of lithium and oxazole, which imparts distinct chemical and biological properties. Its lithium component may enhance its therapeutic potential by modulating neurotransmitter activity and providing neuroprotective effects .
Properties
CAS No. |
1955531-10-8 |
---|---|
Molecular Formula |
C7H3LiN2O3 |
Molecular Weight |
170.1 |
Purity |
75 |
Origin of Product |
United States |
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